molecular formula C15H15ClN2O2 B5606519 2-(4-chloro-3-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide

Cat. No.: B5606519
M. Wt: 290.74 g/mol
InChI Key: GQGMHLMNWTXHKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-3-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorinated phenoxy group and a pyridinylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 3-methylphenol to produce 4-chloro-3-methylphenol.

    Etherification: The chlorinated phenol is then reacted with chloroacetic acid under basic conditions to form 2-(4-chloro-3-methylphenoxy)acetic acid.

    Amidation: The final step involves the reaction of 2-(4-chloro-3-methylphenoxy)acetic acid with 6-methyl-2-aminopyridine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(6-methylpyridin-2-yl)acetamide
  • 2-(4-chloro-3-methylphenoxy)-N-(pyridin-2-yl)acetamide
  • 2-(4-chloro-3-methylphenoxy)-N-(6-chloropyridin-2-yl)acetamide

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the chlorinated phenoxy group and the methyl-substituted pyridinyl group provides a unique combination of properties that can be exploited in various applications.

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-10-8-12(6-7-13(10)16)20-9-15(19)18-14-5-3-4-11(2)17-14/h3-8H,9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGMHLMNWTXHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)COC2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.